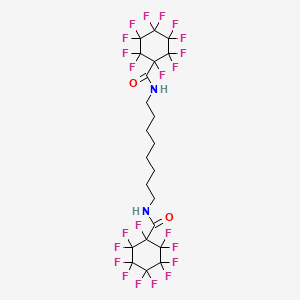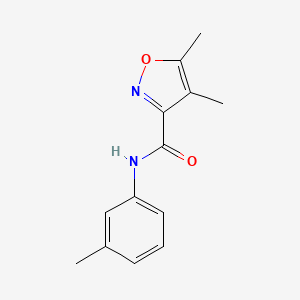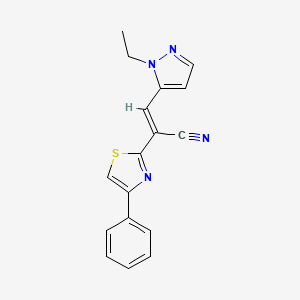
N,N'-octane-1,8-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE is a highly fluorinated organic compound. The extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the fluorination of cyclohexane derivatives. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles such as amines or thiols under mild conditions .
Common Reagents and Conditions
Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature .
Major Products
The major products formed from these reactions are typically substituted derivatives of the original compound, where one or more fluorine atoms are replaced by the nucleophile .
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The extensive fluorination enhances these interactions, making it an effective binding agent in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUOROHEXANE: Another highly fluorinated compound with similar properties but different applications.
2,2,3,3,4,4,5,5,6,6,6-UNDECAFLUOROHEXAN-1-OL: A fluorinated alcohol used in different chemical reactions.
1,1,2,2,3,3,4,4,5,5,6,6,6-TRIDECAFLUORO-1-HEXANESULFONYL FLUORIDE: Known for its use in surface-active agents.
Uniqueness
The uniqueness of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE lies in its specific structure, which combines extensive fluorination with a cyclohexane backbone, providing a balance of stability and reactivity that is not commonly found in other fluorinated compounds .
Properties
Molecular Formula |
C22H18F22N2O2 |
|---|---|
Molecular Weight |
760.4 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[8-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]octyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H18F22N2O2/c23-11(13(25,26)17(33,34)21(41,42)18(35,36)14(11,27)28)9(47)45-7-5-3-1-2-4-6-8-46-10(48)12(24)15(29,30)19(37,38)22(43,44)20(39,40)16(12,31)32/h1-8H2,(H,45,47)(H,46,48) |
InChI Key |
XGVQCQCSKQRLRU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)CCCNC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951969.png)
![1-methyl-4-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10951976.png)

![N-(3-chloro-4-methoxyphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10952004.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]butanamide](/img/structure/B10952009.png)
![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10952012.png)

![Dimethyl 5-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B10952022.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10952029.png)
![2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B10952044.png)
![2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B10952049.png)
![4-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952059.png)

![4-(2,6-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10952068.png)
